5-Bromo-2-iodo-3-methoxypyridine
Overview
Description
5-Bromo-2-iodo-3-methoxypyridine is an organic compound with the molecular formula C6H5BrINO. It is a halogenated pyridine derivative, characterized by the presence of bromine, iodine, and methoxy groups attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
5-Bromo-2-iodo-3-methoxypyridine is a halogenated heterocycle . It’s important to note that the targets can vary depending on the context of the biochemical system in which the compound is introduced.
Mode of Action
As a halogenated heterocycle, it may participate in various chemical reactions, potentially acting as an intermediate in the synthesis of more complex molecules .
Biochemical Pathways
As a halogenated heterocycle, it could potentially be involved in a variety of biochemical processes, depending on its specific targets and the context of the system .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-iodo-3-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling. By affecting MAPK pathways, this compound can alter gene expression patterns and impact cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-3-methoxypyridine typically involves halogenation reactions. One common method is the sequential halogenation of 3-methoxypyridine. Initially, 3-methoxypyridine undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting 5-bromo-3-methoxypyridine is then subjected to iodination using iodine or an iodinating agent like iodine monochloride (ICl) under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., palladium acetate), and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or ethanol are typical reagents and conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or iodine atoms.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the pyridine ring with aryl or alkyl groups.
Scientific Research Applications
5-Bromo-2-iodo-3-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodo-3-methoxypyridine: Similar in structure but with different positions of the bromine and iodine atoms.
3-Bromo-5-methoxypyridine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
5-Bromo-3-iodo-2-methoxypyridine: Another isomer with the same molecular formula but different arrangement of atoms.
Uniqueness
5-Bromo-2-iodo-3-methoxypyridine is unique due to the specific positioning of the bromine, iodine, and methoxy groups on the pyridine ring. This arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
5-bromo-2-iodo-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQBZOJQDBRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640101 | |
Record name | 5-Bromo-2-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944805-60-1 | |
Record name | 5-Bromo-2-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.